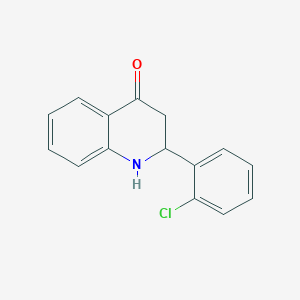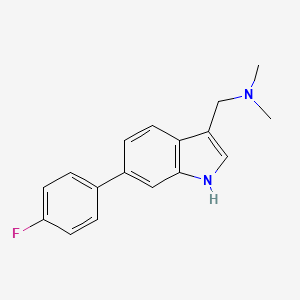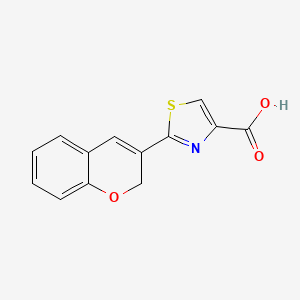
2-(2H-Chromen-3-yl)thiazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2H-Chromen-3-yl)thiazole-4-carboxylic acid is a heterocyclic compound that combines the structural features of chromene and thiazole rings. Chromene is known for its presence in various natural products and pharmaceuticals, while thiazole is a versatile moiety found in many biologically active compounds. The combination of these two rings in a single molecule imparts unique chemical and biological properties to this compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-Chromen-3-yl)thiazole-4-carboxylic acid typically involves the condensation of a chromene derivative with a thiazole precursor. One common method is the reaction of 3-formylchromone with thiosemicarbazide under acidic conditions to form the thiazole ring . The reaction is usually carried out in ethanol or methanol as the solvent, with the addition of a catalytic amount of hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2H-Chromen-3-yl)thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds .
Wissenschaftliche Forschungsanwendungen
2-(2H-Chromen-3-yl)thiazole-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 2-(2H-Chromen-3-yl)thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit the activity of bacterial enzymes, leading to antibacterial effects . Additionally, the chromene moiety can interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2H-Chromen-3-yl)thiazole-5-carboxylic acid
- 2-(2H-Chromen-3-yl)thiazole-4-carboxamide
- 2-(2H-Chromen-3-yl)thiazole-4-carboxylate
Uniqueness
2-(2H-Chromen-3-yl)thiazole-4-carboxylic acid is unique due to its specific combination of chromene and thiazole rings, which imparts distinct chemical and biological properties. The presence of the carboxylic acid group enhances its solubility and reactivity, making it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C13H9NO3S |
|---|---|
Molekulargewicht |
259.28 g/mol |
IUPAC-Name |
2-(2H-chromen-3-yl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C13H9NO3S/c15-13(16)10-7-18-12(14-10)9-5-8-3-1-2-4-11(8)17-6-9/h1-5,7H,6H2,(H,15,16) |
InChI-Schlüssel |
FXCCUQCKEJLQSU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=CC2=CC=CC=C2O1)C3=NC(=CS3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(Naphthalen-1-YL)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine](/img/structure/B11854903.png)
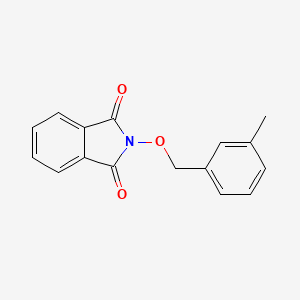

![[(5-Bromoquinolin-8-yl)oxy]acetonitrile](/img/structure/B11854929.png)
![7-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-oxa-7-azaspiro[3.5]nonane](/img/structure/B11854932.png)
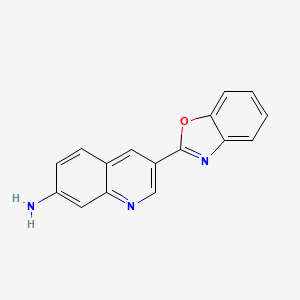


![tert-Butyl 2-isopropyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B11854947.png)



